molecular formula C21H27N3O4S B2590938 2-(3,4-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 887898-39-7

2-(3,4-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2590938
M. Wt: 417.52
InChI Key: SEEYDHVDLARMPD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Antimycobacterial Activity

The development of antimycobacterial agents has seen the use of tetrahydrothieno[2,3-c]pyridine derivatives. For instance, Nallangi et al. (2014) synthesized twenty derivatives of 2,6-disubstituted tetrahydrothieno[2,3-c]pyridine-3-carboxamide to evaluate their efficacy against Mycobacterium tuberculosis. Among these, a compound with a phenoxybenzamido group showed significant activity, surpassing that of conventional drugs like Ethambutol and Ciprofloxacin, without exhibiting cytotoxicity at the tested concentration (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).

Potential Antipsychotic Properties

Research on antipsychotic agents has included the synthesis and evaluation of benzamides related to 2-(3,4-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. Högberg et al. (1990) synthesized and assessed compounds for their antidopaminergic properties, comparing their effects to that of known antipsychotics. The study highlighted the nuanced impact of structural modifications on the activity of these compounds, indicating their potential in antipsychotic drug development (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Anti-inflammatory Activity

Another area of research is the development of anti-inflammatory agents using thienopyridine derivatives. Chiriapkin et al. (2021) reported on the synthesis and preliminary prognosis of anti-inflammatory activity of 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, identifying promising compounds for further biological activity studies (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to look at scientific literature or databases for comprehensive and accurate information.


properties

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-20(2)10-12-15(17(22)25)19(29-16(12)21(3,4)24-20)23-18(26)11-7-8-13(27-5)14(9-11)28-6/h7-9,24H,10H2,1-6H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEYDHVDLARMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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